molecular formula C17H21NO2 B2754824 methyl 3-(4-isopropylphenyl)-3-(1H-pyrrol-1-yl)propanoate CAS No. 477850-23-0

methyl 3-(4-isopropylphenyl)-3-(1H-pyrrol-1-yl)propanoate

Cat. No.: B2754824
CAS No.: 477850-23-0
M. Wt: 271.36
InChI Key: SXYLUXYGBGGRPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-isopropylphenyl)-3-(1H-pyrrol-1-yl)propanoate is a synthetic organic compound of interest in medicinal chemistry and materials science research. This molecule features a propanoate ester linker connecting two key pharmacophoric units: a 1H-pyrrole ring and a 4-isopropylphenyl (or para -isopropylphenyl) group. The pyrrole ring is a privileged scaffold in drug discovery, frequently found in molecules with diverse pharmacological activities . Similarly, the 4-isopropylphenyl moiety is a common structural element in various synthetic compounds studied for their biological and physical properties . As a reagent, its primary research application lies in its use as a chemical building block or synthetic intermediate . Researchers can utilize this compound in the synthesis of more complex heterocyclic systems or to incorporate its distinct structural features into larger molecules for screening and development. The ester functional group offers a versatile handle for further chemical transformations, such as hydrolysis to the corresponding acid or reduction to the alcohol, enabling the exploration of structure-activity relationships (SAR). This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(4-propan-2-ylphenyl)-3-pyrrol-1-ylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-13(2)14-6-8-15(9-7-14)16(12-17(19)20-3)18-10-4-5-11-18/h4-11,13,16H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYLUXYGBGGRPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CC(=O)OC)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401321025
Record name methyl 3-(4-propan-2-ylphenyl)-3-pyrrol-1-ylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401321025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821738
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477850-23-0
Record name methyl 3-(4-propan-2-ylphenyl)-3-pyrrol-1-ylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401321025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(4-isopropylphenyl)-3-(1H-pyrrol-1-yl)propanoate has been studied for its potential therapeutic effects. Its structural features suggest it may exhibit biological activities that could be harnessed in drug development.

  • Antimicrobial Properties : Preliminary studies indicate that derivatives of pyrrole compounds can possess antimicrobial activities. The compound may share similar properties due to its structural analogies, making it a candidate for further investigation in antimicrobial drug discovery .

Pharmaceutical Development

The compound's potential as a lead compound in pharmaceutical formulations is notable. Its unique structure may contribute to specific receptor interactions, making it relevant in the development of drugs targeting various diseases.

Materials Science

Research into the polymerization of pyrrole derivatives has shown that compounds like this compound can be utilized in creating advanced materials with unique electrical and thermal properties.

Case Study 1: Antimicrobial Activity

A study investigated a series of pyrrole derivatives for their antimicrobial efficacy. The results indicated that compounds with similar structural features to this compound exhibited significant antibacterial and antifungal activities, suggesting that this compound could be effective against microbial pathogens .

Case Study 2: Drug Development

In drug formulation research, this compound was analyzed for its pharmacokinetic properties. The study highlighted its potential as a scaffold for developing new therapeutic agents aimed at enhancing bioavailability and solubility compared to existing drugs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of methyl 3-(4-isopropylphenyl)-3-(1H-pyrrol-1-yl)propanoate with analogous compounds, focusing on structural features, physicochemical properties, and synthetic relevance.

Structural Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocycle/Functional Group Synthesis Method (if available)
This compound (Target) C17H21NO2 271.35* 4-isopropylphenyl, 1H-pyrrol-1-yl Pyrrole Likely chloranil-mediated cyclization
Methyl 3-(4-(difluoromethyl)-2-isopropyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate (HR448905) C14H17F2N3O3 313.30 Difluoromethyl, isopropyl Pyrazolo-pyridine Industrial-scale synthesis (contract manufacturing)
Methyl 2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate hydrochloride C10H12ClI2NO3 483.47 Diiodophenol, amino None (aromatic diiodophenyl) Not specified

*Calculated molecular weight based on formula.

Key Comparative Analysis

Heterocyclic Influence

  • Target Compound : The pyrrole ring (C4H4N) is a five-membered aromatic heterocycle with delocalized π-electrons, enabling interactions with biological targets (e.g., enzymes or receptors). Its smaller size compared to pyrazolo-pyridine derivatives may enhance solubility in polar solvents.
  • Pyrazolo-pyridine Analog (): The fused pyrazolo-pyridine system introduces two nitrogen atoms and a rigid bicyclic structure, increasing molecular weight (313.30 vs. Fluorine substituents further modulate electronic properties and metabolic stability .

Substituent Effects

  • 4-isopropylphenyl vs. Diiodophenyl (): The target’s isopropyl group is a bulky, lipophilic substituent that enhances membrane permeability. In contrast, the diiodophenyl group in ’s compound introduces heavy iodine atoms, significantly increasing molecular weight (483.47 vs. 271.35) and likely reducing solubility in non-polar solvents. Iodine’s electronegativity may also confer contrast-agent properties .

Industrial Relevance

  • Both the target compound and ’s pyrazolo-pyridine derivative are pharmaceutical intermediates. Pyrrole-based structures are common in kinase inhibitors, while pyrazolo-pyridines are explored for antiviral and anticancer applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.